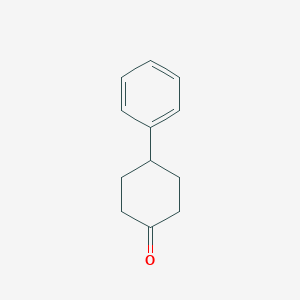

4-Phenylcyclohexanone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-phenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAYMASDSHFOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197644 | |

| Record name | 4-Phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream powder; [Alfa Aesar MSDS] | |

| Record name | 4-Phenylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00233 [mmHg] | |

| Record name | 4-Phenylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4894-75-1 | |

| Record name | 4-Phenylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4894-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004894751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4894-75-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of 4 Phenylcyclohexanone As a Key Synthetic Intermediate

4-Phenylcyclohexanone is an organic compound featuring a cyclohexanone (B45756) ring substituted with a phenyl group at the 4-position. This structural arrangement imparts unique physicochemical properties, making it a valuable building block in organic synthesis. It serves as a crucial intermediate in the creation of more complex molecules, finding applications in pharmaceuticals, materials science, and chemical research. chemicalbook.comontosight.ai

One of the notable applications of this compound is in the synthesis of pharmaceutical agents. For instance, it is utilized in the preparation of antagonists for the CCR2 receptor, which are investigated for the treatment of conditions like rheumatoid arthritis and atherosclerosis. chemicalbook.com Furthermore, derivatives of this compound have been explored for their potential analgesic and anticancer properties. The compound also serves as a precursor for the synthesis of various heterocyclic compounds, such as indazole derivatives, which are known to possess a wide range of biological activities, including antiviral and anti-inflammatory effects. rjpbcs.comontosight.ai

In the realm of materials science, this compound is used to prepare new cardo diamine monomers. chemicalbook.com These monomers are essential for creating advanced polymers with specific, desirable properties. The compound's reactivity allows it to participate in a variety of chemical reactions, including dehydrogenative coupling, which is used to synthesize N-functionalized compounds. It also undergoes reactions like Wittig and aldol (B89426) condensations, further expanding its synthetic utility. chemicalbook.combeilstein-journals.org

Overview of Research Trajectories for Cyclic Ketones in Organic Chemistry

Cyclic ketones, a class of organic compounds that includes 4-phenylcyclohexanone, are fundamental building blocks in organic chemistry. ebsco.comkvmwai.edu.in Their structure, which contains a carbonyl group within a ring, makes them versatile substrates for a wide array of chemical transformations. ebsco.comnumberanalytics.com The global market for cyclic ketones is substantial and projected to grow, driven by their widespread use in industries such as pharmaceuticals, agrochemicals, and polymers. futuremarketinsights.comglobenewswire.com

Historically, research on cyclic ketones has been a cornerstone of synthetic organic chemistry, leading to the development of numerous named reactions and synthetic strategies. kvmwai.edu.in The aldol (B89426) reaction, for example, is a powerful method for forming carbon-carbon bonds and has been extensively studied with cyclic ketones. acs.orgnih.gov Modern research continues to build on this foundation, with a focus on developing more efficient and selective catalytic methods.

Current research trajectories in the field of cyclic ketones are heavily influenced by the principles of green chemistry and sustainability. There is a growing interest in developing bio-based cyclic ketones and employing environmentally benign reaction conditions. futuremarketinsights.com Mechanochemical synthesis, which uses mechanical force to drive chemical reactions, is one such approach that has been applied to reactions involving cyclic ketones, often leading to higher yields and shorter reaction times. beilstein-journals.org Furthermore, the use of organocatalysis and photoredox catalysis has opened up new avenues for the functionalization of cyclic ketones in novel and previously challenging ways. acs.orgnih.gov The development of these advanced catalytic systems allows for greater control over the stereochemistry of the products, which is particularly important in the synthesis of chiral molecules for the pharmaceutical industry. acs.org

Scope and Contribution of 4 Phenylcyclohexanone Research to Chemical Science

Established Synthetic Routes to this compound

A primary and well-established method for the synthesis of this compound involves the use of a Grignard reagent.

Reaction of Cyclohexanone (B45756) with Phenylmagnesium Bromide

The reaction of cyclohexanone with phenylmagnesium bromide is a classic example of nucleophilic addition to a carbonyl group, a fundamental transformation in organic synthesis. ontosight.aipearson.com In this reaction, the Grignard reagent, phenylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. pearson.comvaia.com This initial addition leads to the formation of a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate yields 1-phenylcyclohexanol. vaia.comvaia.com

To obtain the target this compound, the tertiary alcohol, 1-phenylcyclohexanol, must undergo an oxidation step. This can be accomplished using various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), to convert the alcohol into the corresponding ketone. vaia.com

It is important to note that the reaction of Grignard reagents with α-haloketones, such as 2-chlorocyclohexanone, can proceed through a different pathway involving addition to the carbonyl followed by rearrangement, which can lead to a mixture of products. acs.org

Advanced Synthesis of this compound Derivatives

Building upon the core structure of this compound, more complex derivatives can be synthesized through various advanced organic reactions. These methods allow for the introduction of diverse functional groups, leading to compounds with potentially enhanced or specific properties.

Condensation Reactions with Substituted Aldehydes to Form Benzylidene-4-phenylcyclohexanone Derivatives

A significant class of this compound derivatives are the benzylidene-4-phenylcyclohexanones, which are synthesized via condensation reactions. Specifically, the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is employed. praxilabs.comwikipedia.org This reaction involves the base-catalyzed reaction between a ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde (B42025) or its substituted variants. numberanalytics.combyjus.com

The reaction proceeds by the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. numberanalytics.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable α,β-unsaturated ketone, also known as a chalcone (B49325) analogue. numberanalytics.comgordon.edu This dehydration is often favored due to the extended conjugation of the resulting product. jove.com

The Claisen-Schmidt condensation is a versatile reaction that can be carried out under various conditions, including solvent-free systems using solid sodium hydroxide (B78521) as a catalyst. nih.gov

Recent advancements in catalysis have introduced more efficient and selective systems for condensation and related coupling reactions. For instance, cuprous oxide (Cu2O) in combination with cesium carbonate (Cs2CO3) has been utilized as an effective catalytic system in various organic transformations, including N-arylation and the synthesis of heterocyclic compounds. researchgate.netacs.orgnih.govacs.org While not directly documented for the Claisen-Schmidt condensation of this compound in the provided context, the use of copper catalysts, often in conjunction with bases like Cs2CO3, is a well-established method for promoting coupling reactions. acs.orgresearchgate.net These systems are known to facilitate the formation of carbon-heteroatom and carbon-carbon bonds under relatively mild conditions. nih.govacs.org

The mechanism of the Claisen-Schmidt condensation begins with the deprotonation of an α-hydrogen of the ketone by a base to form a nucleophilic enolate ion. praxilabs.combyjus.com This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. youtube.com The resulting alkoxide intermediate is protonated to form a β-hydroxy ketone. numberanalytics.com This aldol addition product can then undergo base-catalyzed dehydration (elimination) to form the final α,β-unsaturated ketone. praxilabs.com The elimination step is often facile, driven by the formation of a conjugated system. jove.com

Alpha-Acetoxylation via Hypervalent Iodine (III) Reagents

Another advanced method for functionalizing this compound is through α-acetoxylation, which introduces an acetoxy group at the carbon adjacent to the carbonyl group. Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), are effective for this transformation. frontiersin.orgdoaj.orgnih.gov

The reaction of this compound with PIDA can be significantly enhanced by the presence of a Lewis acid, such as boron trifluoride etherate (BF3•OEt2). frontiersin.orgdoaj.orgnih.gov This binary system activates both the hypervalent iodine reagent and the ketone, facilitating a smooth α-acetoxylation reaction with high diastereoselectivity. frontiersin.orgdoaj.orgnih.gov The reaction is believed to proceed through an SN2 substitution mechanism involving an α-C-bound hypervalent iodine intermediate. frontiersin.orgdoaj.orgnih.gov

Studies have shown that the reaction conditions can be optimized to achieve high yields and specific stereoisomers. For instance, the reaction of this compound with PIDA and BF3•OEt2 in acetic acid at room temperature can produce the cis-α-acetoxy product with high selectivity. frontiersin.orgnih.gov

Table of Research Findings on the Synthesis of this compound Derivatives

| Reaction Type | Reactants | Catalyst/Reagent | Key Findings |

| α-Acetoxylation | This compound, (Diacetoxyiodo)benzene (PIDA) | BF3•OEt2 | A binary system of PIDA and BF3•OEt2 effectively promotes diastereoselective α-acetoxylation. frontiersin.orgdoaj.orgnih.gov |

| α-Acetoxylation | This compound, PIDA, BF3•OEt2 | Acetic Acid | Optimal conditions yield the cis-isomer of the α-acetoxylation product with high selectivity. frontiersin.orgnih.gov |

| Condensation | This compound, Substituted Aldehydes | Base (e.g., NaOH) | Forms benzylidene-4-phenylcyclohexanone derivatives via Claisen-Schmidt condensation. praxilabs.comnumberanalytics.com |

Investigations into Reaction Mechanism and Selectivity

In the context of creating new monomers, this compound has been used in condensation reactions with p-hydroxybenzaldehyde or vanillin. tandfonline.com For instance, heating a mixture of p-hydroxybenzaldehyde and this compound without a solvent, followed by treatment with ethanol, results in the precipitation of 2,6-bis(p-hydroxybenzylidene)-4-phenylcyclohexanone. tandfonline.com

The palladium-catalyzed transformation of this compound can yield 4-phenylphenol. rsc.org The proposed reaction pathway suggests that the cyclohexanone is activated by a palladium catalyst on a metal oxide surface, leading to the formation of a Pd-enolate. rsc.org

Asymmetric Enol Silane (B1218182) Formation from this compound

The enantioselective synthesis of enol silanes from this compound represents a significant advancement in asymmetric catalysis, providing access to chiral building blocks.

Brønsted Acid Catalysis (e.g., IDPi Catalyst)

The reaction of this compound with an allyl silane in the presence of an imidodiphosphorimidate (IDPi) catalyst efficiently produces the corresponding enol silane. acs.org When this compound was reacted with allyl silane using the IDPi catalyst 4a, the enol silane product was obtained in 95% yield with a promising enantiomeric ratio (e.r.) of 82:18. nih.govresearchgate.netresearchgate.net In contrast, other common Brønsted acid catalysts like phosphoric acids and disulfonimides did not facilitate the reaction under the same conditions. acs.orgnih.govresearchgate.netresearchgate.net Further optimization using different IDPi catalysts, such as 4c, and a mixed solvent system at lower temperatures significantly improved the enantioselectivity, achieving an e.r. of 97:3 in quantitative yield. acs.org

A variety of 4-aryl-substituted enol silanes have been synthesized with high yields (up to 99%) and excellent enantioselectivities (up to 98:2 e.r.). acs.orgnih.gov

Mechanistic Studies of Silicon-Hydrogen Exchange

Mechanistic investigations into the silicon-hydrogen exchange reaction have provided valuable insights. nih.gov A comparison between triflimide (Tf2NH) and an IDPi catalyst in the reaction of this compound with an allyl silane highlighted the unique efficacy of the IDPi catalyst. acs.orgnih.gov While the triflimide catalyst primarily yielded a homoaldol product, the IDPi catalyst exclusively formed the desired enol silane. acs.orgnih.gov Even at a reduced temperature of -20 °C, the reaction with triflimide only produced about 5% of the enol silane. acs.orgnih.gov

NMR spectroscopy studies revealed a significant dormant period in the reaction progression, during which adventitious water and other by-products are converted before the formation of the enol silane commences. acs.orgnih.gov The proposed catalytic cycle for this asymmetric ketone silylation is likely driven by the irreversible protodesilylation of the allylsilane. acs.orgresearchgate.net

Enantioselective Synthesis and Kinetic Resolution

The development of these catalytic methods has enabled the enantioselective synthesis of a broad range of enol silanes. acs.org It was hypothesized that a kinetic resolution of racemic enol silanes could also be achieved using IDPi catalysts with a suitable proton source, which is effectively the reverse of the enol silane synthesis. acs.orgresearchgate.net This kinetic resolution is applicable not only to enol silanes derived from symmetric ketones like 4-substituted cyclohexanones but also potentially to those from unsymmetrical ketones. acs.orgresearchgate.net

Under optimized conditions, the kinetic resolution of various enol silanes was successfully demonstrated. For example, the enol silane derived from this compound was recovered with a 50% yield and an e.r. of 94:6 after 11 hours. acs.orgnih.gov

Ruthenium-Catalyzed Alpha-Alkylation

The direct alpha-alkylation of ketones using alcohols is a highly efficient process catalyzed by ruthenium complexes. This compound undergoes a ruthenium-catalyzed reaction with tributylamine, yielding 2-butyl-4-phenylcyclohexanone and 2,6-dibutyl-4-phenylcyclohexanone. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This method provides a direct route to C-C bond formation at the alpha-position of the ketone.

Wittig Reaction under Microwave Irradiation

The Wittig reaction of this compound has been investigated under microwave irradiation conditions. chemicalbook.comsigmaaldrich.comsigmaaldrich.comchemdict.comsigmaaldrich.comsigmaaldrich.com This reaction, when carried out with (carbethoxymethylene)triphenylphosphorane, is a method for the formation of carbon-carbon double bonds, converting the ketone into an α,β-unsaturated ester. chemicalbook.comvulcanchem.com

Enantioselective Catalysis in this compound Chemistry

Enantioselective catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with a high degree of stereochemical purity. In the context of this compound, researchers have successfully employed various catalytic systems to achieve asymmetric transformations, leading to valuable chiral building blocks.

Proline-Catalyzed Friedländer Condensations

The Friedländer annulation, a classic method for synthesizing quinolines, has been rendered asymmetric through the use of organocatalysts like proline. This approach has been applied to the reaction of this compound with aminobenzaldehydes, yielding chiral tetrahydroquinolines.

Detailed computational models have revealed the nuanced interactions between the catalyst, the cyclohexanone substrate, and the aminobenzaldehyde. researchgate.net These studies highlight that both the structure of the proline catalyst and the nature of the cyclohexanone substituent are pivotal in the desymmetrization process. researchgate.net The computational models provide a satisfactory explanation for the observed differences in selectivity between substrates like this compound and those with other substituents, such as 4-(tert-butyldimethylsilyloxy)cyclohexanone. researchgate.net The insights gained from these computational investigations are crucial for the rational design of more efficient and selective catalysts for this and related transformations.

Asymmetric Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation, which converts ketones to esters or lactones, is another transformation where this compound has served as a key substrate for developing asymmetric methodologies. nih.govresearchgate.net The oxidation of this compound yields a chiral lactone, a valuable synthon in organic synthesis.

A significant breakthrough in the asymmetric Baeyer-Villiger oxidation of prochiral cyclohexanones, including this compound, has been the development of chiral scandium(III)–N,N′-dioxide complexes as catalysts. colab.wsrsc.org These catalytic systems, when used with an oxidant like m-chloroperoxobenzoic acid (m-CPBA), have demonstrated the ability to produce optically active ε-lactones in high yields and with excellent enantioselectivity. colab.ws The chiral environment created by the ligand around the scandium metal center is key to discriminating between the two prochiral faces of the ketone. Theoretical investigations have been conducted on the mechanism and enantioselectivity of the asymmetric Baeyer-Villiger oxidation of this compound with m-CPBA catalyzed by these Sc(III)–N,N′-dioxide complexes. nih.govresearchgate.net

The catalytic cycle is understood to involve a bifunctional activation mechanism. nih.govresearchgate.net The Lewis acidic Sc(III) center of the complex activates the carbonyl group of this compound, making it more susceptible to nucleophilic attack by the peroxy acid. nih.govresearchgate.net Simultaneously, the m-CPBA molecule is believed to participate in a proton transfer, which facilitates the addition step. nih.govresearchgate.net

Theoretical calculations have shown that this cooperative catalysis significantly lowers the activation barrier of the rate-determining step, which is the addition of m-CPBA to the ketone. nih.govresearchgate.net For the uncatalyzed reaction, the predicted activation barrier is 189.8 kJ mol⁻¹, whereas the scandium-catalyzed pathway has a much lower barrier of 86.7 kJ mol⁻¹. nih.govresearchgate.net The enantioselectivity is governed by steric repulsions between the m-chlorophenyl group of the oxidant and bulky groups on the N,N'-dioxide ligand, as well as steric hindrance between the phenyl group of the substrate and the amino acid backbone of the ligand. nih.gov

Theoretical Investigations of Reaction Mechanism and Stereoselectivity

Theoretical studies, particularly using density functional theory (DFT), have provided significant insights into the reaction mechanisms and stereoselectivity of reactions involving this compound. For instance, the asymmetric Baeyer-Villiger oxidation of this compound with m-chloroperoxobenzoic acid (m-CPBA) catalyzed by chiral Scandium(III)–N,N'-dioxide complexes has been a subject of such investigations. nih.gov

The uncatalyzed reaction has a high activation barrier, making it unlikely to proceed without a catalyst. nih.govacs.org The introduction of a Sc(III)–N,N'-dioxide complex in combination with m-chlorobenzoic acid (m-CBA) creates a bifunctional catalyst. nih.gov In this system, the Lewis acidic Sc(III) center activates the carbonyl group of the this compound. nih.gov Simultaneously, the m-CBA facilitates a proton transfer, which significantly lowers the activation energy of the initial addition of m-CPBA to the carbonyl group, this being the rate-determining step. nih.gov

The enantioselectivity of the reaction is influenced by steric factors. nih.gov Repulsion between the m-chlorophenyl group of the oxidizing agent and the bulky 2,4,6-iPr₃C₆H₂ group on the N,N'-dioxide ligand, as well as steric hindrance between the phenyl group of the ketone and the amino acid backbone of the ligand, are crucial in determining the stereochemical outcome. nih.gov

In another study concerning the hypervalent iodine-mediated α-acetoxylation of this compound, computational analysis revealed that the reaction likely follows an SN2 substitution mechanism. nih.gov This proceeds via an α-C-bound hypervalent iodine intermediate. The diastereoselectivity of this reaction is primarily under thermodynamic control. nih.gov

Enzymatic Baeyer–Villiger Reactions with this compound

The Baeyer-Villiger oxidation, a reaction that converts ketones to esters or lactones, can be effectively catalyzed by enzymes known as Baeyer-Villiger monooxygenases (BVMOs). wikipedia.orgnih.gov These enzymes are flavin-dependent and utilize molecular oxygen and a cofactor like NADPH to insert an oxygen atom adjacent to the carbonyl group of a ketone. wikipedia.orgrsc.org The enzymatic approach offers high selectivity and is a valuable tool for bio-oxidative syntheses, often avoiding the need for strong, hazardous chemical oxidants. researchgate.net

A Baeyer-Villiger monooxygenase from Xanthobacter sp. ZL5 has been expressed in recombinant E. coli cells and assessed for its biocatalytic potential. researchgate.netethz.ch This enzyme has been used in whole-cell biotransformations for the bio-oxidation of a variety of cycloketones, demonstrating its versatility. researchgate.net Phylogenetic analysis has shown that this BVMO is part of the CHMO-type (cyclohexanone monooxygenase) family of bacterial BVMOs. researchgate.net The gene for this enzyme has been successfully cloned and expressed in E. coli, enabling the conversion of substrates like cyclopentanone (B42830) and cyclohexanone into their corresponding lactones. nih.gov

Dehydrogenative Aromatization and Anilines Synthesis

Dehydrogenative aromatization has emerged as a significant strategy for synthesizing aromatic compounds, including the conversion of cyclohexanones to N-substituted anilines in the presence of amines. rsc.org This approach is an alternative to traditional cross-coupling reactions which often require pre-functionalized aromatic substrates. nih.gov

Gold-Palladium Bimetallic Nanoparticles Catalysis (Au–Pd/Al₂O₃)

Supported gold-palladium (Au-Pd) bimetallic nanoparticles have proven to be effective catalysts for the synthesis of N-substituted anilines through the dehydrogenative aromatization of cyclohexanones with amines. rsc.org While gold catalysts alone are inactive, and palladium catalysts show some activity, the Au-Pd alloy nanoparticles exhibit superior catalytic performance. rsc.orgresearchgate.net The catalysis is heterogeneous, allowing the catalyst to be reused. rsc.org The reaction is typically carried out in the presence of a hydrogen acceptor like styrene (B11656) to prevent the disproportionation of enamine intermediates and selectively yield the desired aniline. rsc.org The Au-Pd nanoparticles supported on materials like alumina (B75360) (Al₂O₃) or titania (TiO₂) have been successfully used to catalyze the reaction between this compound and aniline. rsc.orgrsc.orgsemanticscholar.org

The enhanced catalytic activity of the bimetallic nanoparticles is attributed to the synergistic electronic effects between the gold and palladium atoms in the alloy. sapub.orgumaine.edu

Proposed Reaction Pathway involving Enamine Intermediates

The proposed mechanism for the dehydrogenative aromatization catalyzed by Au-Pd nanoparticles involves several steps. rsc.org Initially, the cyclohexanone condenses with an amine to form an enamine intermediate. rsc.orgnih.gov This is followed by a palladium-catalyzed dehydrogenation of the enamine to a diene intermediate, with a hydrogen acceptor like styrene being reduced in the process. rsc.org A final dehydrogenation step yields the N-substituted aniline. rsc.org The formation of an enamine intermediate is considered a crucial part of the reaction pathway. wisc.edu

Solvent-Free and Green Chemistry Approaches

In line with the principles of green chemistry, which aim to reduce or eliminate the use of hazardous substances, solvent-free reaction conditions are being explored for transformations involving this compound. slideshare.netkahedu.edu.in These methods can lead to increased efficiency, simplified purification, and a better environmental profile. slideshare.net

One example is the Aldol condensation reaction of this compound, which has been successfully carried out in a vibrating ball mill in the presence of sodium hydroxide, achieving a high yield in a short time without the need for a solvent. jetir.org Additionally, the synthesis of o-phenylenediamines from cyclohexanones has been developed using air as a green oxidant, which minimizes the production of hazardous byproducts. rsc.org This particular reaction is co-catalyzed by iodine and copper under mild conditions. rsc.org

The use of alternative, greener solvents like water and ionic liquids is also a key aspect of green chemistry. kahedu.edu.in While water is non-toxic, its use is limited by chemical compatibility. kahedu.edu.in Ionic liquids, being non-volatile, offer a promising alternative as reaction media. kahedu.edu.in

Mechanochemical Aldol Condensation Reactions

Mechanochemistry, a branch of chemistry that utilizes mechanical energy to initiate and sustain chemical reactions, has gained prominence as an environmentally benign alternative to traditional solvent-based synthesis. researchgate.net This technique is particularly effective for aldol condensation reactions involving this compound. By employing mechanical force, typically through grinding or milling, solid-state reactions can be achieved, often with higher efficiency and shorter reaction times compared to conventional methods. jetir.org

The pioneering work in this area demonstrated that aldol condensation reactions could be successfully carried out by grinding solid reagents with sodium hydroxide (NaOH). researchgate.net This solvent-free approach is highly atom-efficient and chemoselective, producing single crossed aldol condensation products in high yields, even in scenarios where multiple products are possible. researchgate.net The reaction mixture's stability is another significant advantage, allowing for extended storage without degradation. researchgate.net

Vibrating ball mills are a common apparatus for conducting mechanochemical reactions. beilstein-journals.org In the context of the aldol condensation of this compound, the ketone is mixed with an aromatic aldehyde and a catalytic amount of solid NaOH in a sealed vessel containing grinding balls. beilstein-journals.orgnih.gov The high-frequency vibrations of the mill impart kinetic energy to the balls, which then grind the reactants together, providing the activation energy necessary for the reaction to proceed. beilstein-journals.org

Research has shown that this method is highly effective, with reactions often reaching completion within minutes and producing yields of up to 98%. jetir.orgnih.gov For instance, the condensation of this compound with veratraldehyde in the presence of NaOH in a vibrating ball mill is a well-documented example of this efficient synthesis. beilstein-journals.orgresearchgate.net The process is not only rapid but also simplifies product isolation, which typically involves washing the solid reaction mixture with water and recrystallizing the product. researchgate.net

Table 1: Examples of Mechanochemical Aldol Condensation of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | Veratraldehyde | NaOH | α,β-unsaturated ketone | beilstein-journals.org, researchgate.net |

Advantages for Sustainable Organic Synthesis

The application of mechanochemistry to reactions like the aldol condensation of this compound offers substantial benefits for sustainable organic synthesis, aligning with the principles of green chemistry. researchgate.netnumberanalytics.com

Key advantages include:

Reduced Solvent Usage: Mechanochemical reactions are often conducted in a solvent-free or near solvent-free environment, which drastically reduces the generation of hazardous chemical waste. researchgate.netnumberanalytics.com This minimizes the environmental impact associated with volatile organic compounds (VOCs). researchgate.net

Increased Reaction Efficiency: The direct and intimate contact between reactants under mechanochemical conditions can lead to significantly higher reaction rates and improved yields compared to solution-based methods. ijrpr.com The absence of a solvent eliminates potential interference and dilution effects, leading to more efficient molecular interactions. ijrpr.com

Simplified Purification: The solid-state nature of the reaction often results in a cleaner product that can be easily purified by simple washing and recrystallization, avoiding complex and solvent-intensive chromatographic separation techniques. nih.gov

By minimizing waste, energy consumption, and the use of hazardous materials, mechanochemical synthesis represents a more sustainable and environmentally responsible approach to producing valuable chemical compounds. researchgate.netnumberanalytics.com

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural Elucidation of 4-Phenylcyclohexanone and its Derivatives

Spectroscopy is a fundamental tool in chemical analysis, and various techniques are employed to probe the intricate structural details of this compound.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. utdallas.edu By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of the compound. utdallas.edu

For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure. The most prominent of these is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclohexanone (B45756) ring. This peak typically appears in the region of 1715-1740 cm⁻¹. The presence of the phenyl group is indicated by C-H stretching vibrations of the aromatic ring, which are observed at wavenumbers slightly above 3000 cm⁻¹. Additionally, C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the cyclohexyl ring are found just below 3000 cm⁻¹. vscht.cz

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1715 - 1740 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Cyclohexyl C-H | Stretch | < 3000 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by mapping the carbon and hydrogen framework. uobasrah.edu.iq

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The protons on the phenyl group typically appear as a multiplet in the aromatic region, usually between 7.0 and 7.5 ppm. The protons on the cyclohexanone ring will show more complex splitting patterns in the aliphatic region of the spectrum, generally between 1.5 and 3.0 ppm. The exact chemical shifts and coupling constants depend on the specific conformation of the cyclohexanone ring and the relative positions of the protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the cyclohexanone ring is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 200-220 ppm. The carbons of the phenyl group will have signals in the aromatic region, between 120 and 150 ppm. The aliphatic carbons of the cyclohexanone ring will resonate at higher field, generally between 20 and 50 ppm.

Table 2: Typical NMR Chemical Shifts for this compound

| Atom | Type | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic | 7.0 - 7.5 |

| ¹H | Cyclohexyl | 1.5 - 3.0 |

| ¹³C | Carbonyl (C=O) | 200 - 220 |

| ¹³C | Aromatic | 120 - 150 |

| ¹³C | Cyclohexyl | 20 - 50 |

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. wikipedia.org In mass spectrometry, a molecule is ionized, and the resulting charged particles are separated according to their mass-to-charge ratio (m/z). chemguide.co.uk

For this compound, with a molecular formula of C₁₂H₁₄O, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight, which is approximately 174.24 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orgmsu.edu The loss of alkyl radicals from the cyclohexanone ring and fragmentation of the phenyl group can also be observed, leading to a series of characteristic fragment ions. whitman.edu The base peak in the spectrum is often the most stable fragment ion.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. pharmascholars.com The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the electronic transitions of the phenyl group and the carbonyl group. The phenyl group gives rise to characteristic absorptions due to π → π* transitions. The carbonyl group exhibits a weaker n → π* transition at a longer wavelength. For cyclohexanone, this transition is typically observed around 280-300 nm. nist.gov The presence of the phenyl group conjugated with the cyclohexanone ring system can influence the position and intensity of these absorption bands.

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. utoronto.ca It involves the inelastic scattering of monochromatic light, usually from a laser. nih.gov The resulting Raman spectrum provides information about the vibrational modes of a molecule.

The Raman spectrum of this compound would show peaks corresponding to the various vibrational modes of the molecule. usra.edu The C=O stretch of the ketone is typically a strong and sharp band. The aromatic ring vibrations, including the "ring-breathing" mode, will also be prominent. Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

Computational Chemistry for Mechanistic and Selectivity Studies

Computational chemistry has become an invaluable tool for understanding the mechanisms of chemical reactions and predicting their selectivity. rsc.org Methods like Density Functional Theory (DFT) can be used to model the reaction pathways involved in the synthesis and reactions of this compound and its derivatives. nih.gov

By calculating the energies of reactants, transition states, and products, computational studies can elucidate the most favorable reaction pathways. This information is crucial for optimizing reaction conditions and designing more efficient synthetic routes. For example, computational models can be used to study the stereoselectivity of reactions involving this compound, predicting which stereoisomer is likely to be the major product. These studies can also provide insights into the electronic and steric factors that govern the reactivity and selectivity of the molecule. whiterose.ac.uk

of this compound

This article delves into the advanced computational and spectroscopic characterization of this compound, a significant chemical compound utilized in the synthesis of various organic molecules. The focus remains strictly on the theoretical and computational methodologies employed to understand its molecular structure, reactivity, and potential interactions.

Computational chemistry provides powerful tools for elucidating the properties of molecules like this compound at an atomic level. These methods complement experimental data and offer predictive insights into molecular behavior.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. rsc.orgresearchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for medium-sized molecules like this compound. scispace.com A DFT calculation for this compound would involve solving the Kohn-Sham equations to determine the ground-state electron density, from which various molecular properties can be derived. researchgate.net

Typical DFT studies on this compound would aim to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Investigate the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.net

Predict Spectroscopic Data: Simulate vibrational frequencies (IR and Raman spectra) and NMR chemical shifts to aid in the interpretation of experimental spectroscopic data.

Analyze Chemical Reactivity: Use conceptual DFT descriptors such as chemical potential, hardness, softness, and electrophilicity index to predict the reactive sites of the molecule. researchgate.net

The results of such calculations are typically presented in detailed tables. While specific peer-reviewed DFT studies exclusively on this compound are not available in the surveyed literature, an illustrative table of the type of data generated is shown below.

| Property | Calculated Value (Illustrative) | Description |

| Total Energy | -X Hartrees | The total electronic energy of the optimized molecule. |

| HOMO Energy | -Y eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -Z eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | (Y-Z) eV | An indicator of chemical stability and reactivity. |

| Dipole Moment | D Debyes | A measure of the polarity of the molecule. |

| C=O Bond Length | Å | The calculated length of the carbonyl bond. |

| C-C Phenyl Bond | Å | The calculated length of the bond connecting the rings. |

Note: The values in this table are for illustrative purposes to demonstrate the output of a typical DFT calculation and are not from a published study on this compound.

Beyond DFT, other computational methods are available to study molecular systems. These can be broadly categorized into ab initio and semiempirical methods.

Ab Initio Methods: These methods compute solutions to the Schrödinger equation from first principles, without using experimental data for parametrization. ucc.ie The Hartree-Fock (HF) method is the simplest ab initio method. More accurate, correlated methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can be employed for higher accuracy, though at a significantly greater computational expense. These methods are often used as benchmarks for less computationally intensive approaches.

Semiempirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1, PM3, and MNDO fall into this category. scispace.comnih.gov Their main advantage is speed, allowing for the study of much larger molecular systems or for longer molecular dynamics simulations. nih.gov However, their accuracy is highly dependent on whether the molecule under study is similar to the compounds used for their parametrization. wikipedia.org For this compound, semiempirical methods could be used for initial conformational searches or to model its behavior in large, complex environments.

Computational chemistry is a vital tool for exploring reaction mechanisms. This involves identifying and characterizing transition state structures—the high-energy, transient species that exist at the peak of a reaction's energy profile. pku.edu.cn For a reaction involving this compound, such as its synthesis via Friedel-Crafts acylation or its participation in a Wittig reaction, computational methods can map out the entire reaction pathway. chemicalbook.com

The key objectives of such an analysis are:

Locating Transition States (TS): Algorithms are used to find the specific molecular geometry that corresponds to the maximum energy point along the reaction coordinate.

Calculating Activation Energy (Energy Barrier): The energy difference between the reactants and the transition state is calculated. This energy barrier is directly related to the reaction rate; a higher barrier implies a slower reaction.

Verifying the Transition State: A frequency calculation is performed on the TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. pku.edu.cn

By analyzing the transition state, chemists can gain a deeper understanding of the reaction mechanism, predict the feasibility of a proposed reaction, and understand factors influencing stereoselectivity or regioselectivity. pku.edu.cn

While this compound itself is an achiral molecule, it can be a precursor to chiral compounds or interact with chiral environments. Molecular modeling is instrumental in understanding chiral recognition, which is the process by which a chiral molecule can distinguish between the enantiomers of another chiral molecule.

In the context of this compound, molecular modeling of chiral recognition could be applied to:

Interactions with Chiral Catalysts: Modeling the interaction of this compound with a chiral catalyst during an asymmetric reaction (e.g., asymmetric hydrogenation of the ketone) to predict which enantiomer of the product will be preferentially formed.

Binding to Biological Receptors: If a derivative of this compound is designed as a drug, modeling its binding to a chiral biological target like an enzyme or receptor can help explain why one enantiomer has higher biological activity.

Chromatographic Separations: Simulating the interaction of chiral derivatives of this compound with a chiral stationary phase in chromatography to understand the mechanism of enantiomeric separation.

These models typically involve calculating the interaction energies between the host (e.g., a catalyst or receptor) and each enantiomer of the guest molecule. The difference in these interaction energies provides a quantitative measure of the enantioselectivity of the recognition process.

Applications of 4 Phenylcyclohexanone in Material Science and Pharmaceutical Research Synthetic Intermediate Focus

Precursor in Polymer Synthesis

The unique structure of 4-phenylcyclohexanone makes it a valuable precursor in the synthesis of high-performance polymers. The bulky, pendant phenyl group can enhance the thermal stability and solubility of the resulting polymers.

Preparation of Cardo Diamine Monomers for Advanced Polymer Materials

This compound is utilized in the preparation of "cardo" diamine monomers, which are characterized by the presence of a bulky, pendant ring system attached to the polymer backbone. These monomers are crucial for creating advanced polymer materials with high thermal stability, good solubility, and excellent mechanical properties. Specifically, this compound is a key reactant in the synthesis of 1,1-bis[4-(4-aminophenoxy)phenyl]-4-phenylcyclohexane, a cardo diamine monomer bearing a 4-phenylcyclohexylidene unit. chemicalbook.com The synthesis of such monomers typically involves the reaction of this compound with appropriate aromatic amines. The resulting polymers, often polyimides or polyamides, are suitable for applications in aerospace, electronics, and membrane-based separations due to their robust nature.

Synthesis of Conjugated Polymers via Condensation Reactions

This compound is a building block for novel conjugated polymers. For instance, poly(2,6-dibenzylidene)-4-phenylcyclohexanone has been synthesized through a condensation reaction between this compound and terephthalaldehyde. research-nexus.net This polymer exhibits good solubility in various aprotic polar solvents and possesses notable thermal stability. research-nexus.net The electrical conductivity of this polymer falls within the semiconducting region, and it can be enhanced by doping with iodine, suggesting potential applications in electronic devices. research-nexus.net

Intermediate in Pharmaceutical and Fine Chemical Synthesis

In the realm of medicinal chemistry and fine chemical synthesis, this compound serves as a crucial intermediate for constructing complex molecular architectures with potential therapeutic applications.

Synthesis of CCR2 Antagonists for Rheumatoid Arthritis and Atherosclerosis

This compound is a key starting material in the synthesis of C-C chemokine receptor type 2 (CCR2) antagonists. chemicalbook.comnih.gov CCR2 is a protein that has been implicated in inflammatory and autoimmune diseases. nih.gov Consequently, antagonists that block its action are of significant interest for the treatment of conditions such as rheumatoid arthritis and atherosclerosis. chemicalbook.comnih.gov The synthesis of these antagonists often involves the chemical modification of the this compound scaffold to produce trisubstituted cyclohexanes that exhibit potent and selective CCR2 antagonism. nih.gov

Preparation of Coumarins via Dehydrogenation and Heck Coupling

This compound can be used in the preparation of coumarins, a class of compounds with diverse biological activities. chemicalbook.com The synthesis can be achieved through a palladium-catalyzed process involving dehydrogenation of the cyclohexanone (B45756) ring to form a phenol, followed by an oxidative Heck coupling and cyclization. rsc.orgkaist.ac.kr This one-pot reaction provides an efficient route to highly functionalized coumarins.

Formation of Indazole Derivatives with Potential Antiviral Activity

This compound is a precursor for the synthesis of various indazole derivatives. rjpbcs.com A study has shown that substituted benzylidene-4-phenylcyclohexanone derivatives, obtained from the condensation of this compound with various aldehydes, can be reacted with hydrazine (B178648) derivatives to form a new series of substituted indazoles. rjpbcs.com These newly synthesized compounds have been evaluated for their antiviral activity against viruses such as Coxsackievirus B4, adenovirus type 7, and rotavirus Wa strain, with some derivatives showing promising results. rjpbcs.com

Precursor for Anesthetics, Analgesics, and Anti-inflammatory Agents (as synthetic intermediate)

This compound serves as a versatile starting material for the synthesis of various pharmaceutically active compounds, particularly in the realms of anesthetics and analgesics. Its rigid cyclohexyl framework and the presence of a phenyl group provide a valuable scaffold for the development of novel therapeutic agents.

While direct synthetic routes from this compound to established non-steroidal anti-inflammatory drugs (NSAIDs) are not extensively documented in publicly available literature, the structural motif is present in molecules with anti-inflammatory properties. Research into novel anti-inflammatory agents has explored derivatives of various ketone-containing scaffolds. For instance, studies on thiosemicarbazide (B42300) and benzophenone (B1666685) derivatives have shown promising anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. Although not directly employing this compound, these studies highlight the potential for ketone-bearing cyclic compounds in the design of new anti-inflammatory drugs.

Anesthetics:

The core structure of this compound is closely related to that of ketamine, a well-known dissociative anesthetic. Synthetic routes to ketamine and its analogs often start from a cyclohexanone derivative. For example, a common synthesis of ketamine involves the reaction of 2-chlorophenyl magnesium bromide with cyclohexanone, followed by a series of steps including dehydration, oxidation, imination, and thermal rearrangement. Given this precedent, this compound presents a logical starting point for the synthesis of novel ketamine analogs with potentially modified anesthetic or psychoactive profiles. The phenyl group at the 4-position could influence the compound's interaction with its biological targets, such as the NMDA receptor.

Analgesics:

This compound is a key intermediate in the synthesis of potent analgesics. A notable example is the preparation of 4-amino-4-aryl-cyclohexanone derivatives, which have demonstrated significant pain-relieving activity. A United States patent describes a class of these compounds, including their ketal derivatives, which exhibit high-order analgesic effects and, in some cases, narcotic antagonist activity. The synthesis of these analgesics often begins with the conversion of this compound to an intermediate that can then be further functionalized to introduce the desired amine substituents.

The following table outlines the synthesis of an analgesic precursor starting from a derivative of this compound, as detailed in patent literature.

| Starting Material | Reagents and Conditions | Intermediate Product | Notes |

|---|---|---|---|

| 4-cyano-4-(methyl-n-butylamino)cyclohexanone ethylene (B1197577) ketal | Reaction with an appropriate Grignard reagent (e.g., m-methoxyphenylmagnesium bromide) followed by hydrolysis. | 4-(m-hydroxyphenyl)-4-(methyl-n-butylamino)cyclohexanone ethylene ketal | This intermediate is a potent analgesic. The ethylene ketal protects the ketone during the Grignard reaction. |

Role as a Chiral Auxiliary Precursor

In asymmetric synthesis, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. While this compound itself is achiral, it can be readily converted into a valuable chiral auxiliary precursor, namely trans-2-phenylcyclohexanol.

The reduction of this compound can yield a mixture of cis- and trans-2-phenylcyclohexanol. The trans-isomer, upon resolution of its enantiomers, is a widely used chiral auxiliary in a variety of organic reactions. The preparation of enantiomerically pure trans-2-phenylcyclohexanol can be achieved through several methods, including enzymatic kinetic resolution. For instance, the racemic mixture of trans-2-phenylcyclohexanol can be treated with an acylating agent in the presence of a lipase, which selectively acylates one enantiomer, allowing for their separation.

The resulting enantiopure trans-2-phenylcyclohexanol can then be used to introduce chirality into a prochiral substrate, guide a stereoselective transformation, and subsequently be removed and potentially recycled. This indirect role as a precursor to a chiral auxiliary highlights the utility of this compound in the field of stereoselective synthesis.

Intermediate for 4-Cyano-4-phenylcyclohexanone (B1347029) and its Ketal Derivatives

This compound is a direct precursor to 4-cyano-4-phenylcyclohexanone, a key intermediate in the synthesis of various compounds, including the aforementioned analgesics. The introduction of a cyano group at the 4-position is a critical step in building molecular complexity.

Furthermore, the ketone functionality of 4-cyano-4-phenylcyclohexanone can be protected as a ketal, most commonly an ethylene ketal, to prevent its reaction in subsequent synthetic steps. This protection strategy is crucial when performing reactions that are incompatible with a free ketone, such as the addition of organometallic reagents.

The synthesis of 4-amino-4-aryl-cyclohexanone analgesics, as described in U.S. Patent 4,460,604, provides a clear example of the utility of 4-cyano-4-phenylcyclohexanone and its ketal derivatives. The general synthetic scheme involves the formation of a cyanohydrin from this compound, followed by further modifications to introduce the desired amine functionality. The ketone is often protected as an ethylene ketal during these transformations.

The following interactive data table illustrates examples of 4-cyano-4-phenylcyclohexanone ketal derivatives that serve as intermediates in the synthesis of analgesics.

| Intermediate Compound Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 4-cyano-4-(dimethylamino)cyclohexanone ethylene ketal | [Structure placeholder] | Precursor to 4-(m-hydroxyphenyl)-4-dimethylaminocyclohexanone ethylene ketal, a potent analgesic. |

| 4-cyano-4-(N-methyl-N-allylamino)cyclohexanone ethylene ketal | [Structure placeholder] | Precursor to 4-(m-hydroxyphenyl)-4-(N-allyl-N-methylamino)cyclohexanone ethylene ketal, an analgesic with potential narcotic antagonist properties. |

Future Directions and Emerging Research Areas in 4 Phenylcyclohexanone Chemistry

The landscape of organic synthesis is continually evolving, driven by the dual needs for efficiency and sustainability. For a versatile intermediate like 4-phenylcyclohexanone, which serves as a building block in materials science and pharmaceuticals, future research is poised to unlock more selective, environmentally benign, and innovative synthetic methodologies. Emerging research areas are focused on refining catalytic processes, implementing green chemistry principles, exploring its role in complex reactions, and leveraging computational power for predictive design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.